molecular formula C₅₀H₆₇N₁₃O₂₄ B1142209 Levomefolate Heptaglutamate CAS No. 35305-68-1

Levomefolate Heptaglutamate

カタログ番号: B1142209
CAS番号: 35305-68-1
分子量: 1207.14
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levomefolate Heptaglutamate (C₂₀H₂₃N₇O₆•Ca•xH₂O) is the calcium salt of 5-methyltetrahydrofolate (5-MTHF) conjugated with seven glutamic acid residues. It serves as a stabilized, polyglutamated form of folate, requiring enzymatic deconjugation by intestinal conjugases to release the biologically active monoglutamate form, 5-MTHF . This compound is utilized in pharmaceutical formulations, such as oral contraceptives, to maintain adequate folate levels and mitigate neural tube defect risks in pregnancies .

特性

CAS番号

35305-68-1

分子式

C₅₀H₆₇N₁₃O₂₄

分子量

1207.14

同義語

5-Methyltetrahydropteroyl-γ-heptaglutamate;  5-Methyl-5,6,7,8-tetrahydropteroyl Hepta-γ-L-glutamate;  5-Methyl-5,6,7,8-tetrahydropteroyl Heptaglutamate;  5-Methyltetrahydropteroyl Heptaglutamate;  N-[N-[N-[N-[N-[N-[N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-5

製品の起源

United States

類似化合物との比較

Structural and Metabolic Differences

Folate derivatives vary in glutamylation states, which critically influence absorption and metabolic activation:

Compound Glutamate Residues Molecular Weight Bioactive Form Key Role
Levomefolate Heptaglutamate 7 ~1216 g/mol 5-MTHF (monoglutamate) Requires deconjugation for activity
Folate Monoglutamate 1 441 g/mol Directly active Rapid absorption; no enzymatic processing
Folate Triglutamate 3 ~853 g/mol 5-MTHF (monoglutamate) Intermediate deconjugation requirement
Folic Acid 1 (oxidized form) 441 g/mol Dihydrofolate → 5-MTHF Requires enzymatic reduction

Key Insight: Polyglutamates like Levomefolate Heptaglutamate exhibit reduced bioavailability compared to monoglutamates due to dependence on conjugase enzymes for activation .

Absorption and Bioavailability

  • Humans: Heptaglutamate absorption is ~25% in unprocessed forms (e.g., yeast), increasing to 60% after enzymatic treatment . Monoglutamate absorption exceeds 80% under fasting conditions . Oral Doses: Heptaglutamate achieves 53% absorption efficiency, while monoglutamate reaches 100% in zinc-depleted individuals .
  • Species Variability :

    • Chickens fully utilize heptaglutamate, highlighting interspecies metabolic differences .

Analytical Characterization

Analytical methods for Levomefolate Heptaglutamate require advanced techniques due to its large size and polarity:

  • LC-MS/MS: Utilizes multiple reaction monitoring (MRM) transitions specific to polyglutamates. Deuterated monoglutamates serve as internal standards .
  • Chromatography : Ion-pair or ion-exchange methods separate polyglutamates based on charge and chain length .

Q & A

Q. What distinguishes Levomefolate Heptaglutamate from other folate derivatives in biochemical research?

Levomefolate Heptaglutamate is a polyglutamated form of 5-methyltetrahydrofolate (5-MTHF) with seven glutamate residues attached. Unlike monoglutamate forms (e.g., pteroylmonoglutamate), its polyglutamate chain reduces solubility and requires enzymatic cleavage (e.g., via conjugase enzymes) for cellular uptake . This structural distinction impacts absorption kinetics and bioavailability, making it critical for studies on folate metabolism in dietary or therapeutic contexts .

Q. How is Levomefolate Heptaglutamate typically synthesized and purified for experimental use?

Synthesis involves enzymatic conjugation of glutamate residues to 5-MTHF. Purification often employs high-performance liquid chromatography (HPLC) with UV detection (λmax: 290 nm) to isolate the heptaglutamate form. Stability protocols recommend storing the compound as a crystalline solid at -20°C to prevent degradation, as aqueous solutions are unstable for long-term use .

Advanced Research Questions

Q. What experimental designs are optimal for comparing the bioavailability of Levomefolate Heptaglutamate versus monoglutamate forms?

Methodology:

  • Use equimolar oral dosing (e.g., 0.045 μM/kg) in human trials with crossover designs to control for inter-individual variability .
  • Measure serum folate levels via microbiological assays with Lactobacillus casei (sensitive to polyglutamates) and Streptococcus faecalis (specific to monoglutamates) .
  • Monitor hematological responses (e.g., red blood cell folate levels) in deficiency models to assess functional utilization .

Q. How should researchers address contradictions in absorption data between in vitro and in vivo models?

Analysis Framework:

  • Validate in vitro results using physiologically relevant conditions (e.g., simulated intestinal fluid with conjugase enzymes).
  • Reconcile discrepancies by adjusting for factors like zinc status (conjugase activity is zinc-dependent) or dietary matrix effects, as shown in zinc-depleted human trials .
  • Apply compartmental pharmacokinetic modeling to differentiate absorption phases and enzymatic conversion rates .

Q. What assays are recommended for quantifying Levomefolate Heptaglutamate in complex biological matrices?

Protocol:

  • Microbiological Assay : Use L. casei in ascorbate-fortified media to detect total folate (including polyglutamates). Deproteinize samples with 0.1 M phosphate-ascorbate buffer (pH 5.7) to stabilize folate .
  • LC-MS/MS : Employ reverse-phase chromatography with tandem mass spectrometry for specificity, using stable isotope-labeled internal standards (e.g., 13C5-5-MTHF) to correct for matrix effects .

Methodological Challenges and Solutions

Q. How can researchers ensure stability of Levomefolate Heptaglutamate in aqueous solutions during experiments?

  • Prepare fresh solutions in deoxygenated water with 0.1% ascorbic acid to prevent oxidation.
  • Limit exposure to light and high temperatures; short-term storage at 4°C is acceptable, but avoid freeze-thaw cycles .

Q. What statistical approaches are suitable for analyzing dose-response relationships in folate deficiency studies?

  • Use non-linear regression models (e.g., Emax models) to describe hematological response curves.
  • Account for inter-subject variability via mixed-effects modeling, particularly in crossover trials comparing heptaglutamate and monoglutamate .

Data Interpretation and Reporting

Q. How should researchers contextualize low absorption rates of Levomefolate Heptaglutamate in human trials?

  • Compare results to baseline dietary folate intake (e.g., 160 µg/day) and adjust for % absorption (e.g., 53% for heptaglutamate vs. 80% for monoglutamate in fasting subjects) .
  • Highlight clinical relevance: Poor absorption of dietary polyglutamates may necessitate supplementation with monoglutamate forms in deficiency states .

Q. What ethical considerations apply when designing studies involving Levomefolate Heptaglutamate in vulnerable populations (e.g., pregnant women)?

  • Adhere to guidelines for folate supplementation in prenatal care, ensuring informed consent and monitoring for interactions with medications like oral contraceptives (commonly combined with 5-MTHF) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。